molecular formula C34H32ClN5O2 B445361 4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B445361
M. Wt: 578.1g/mol
InChI Key: CHCYCPQGPFJEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a quinoline moiety, and a chlorobenzyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as hydroboration, transmetalation, and oxidative addition to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-CHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C34H32ClN5O2

Molecular Weight

578.1g/mol

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]-2,7,7-trimethyl-5-oxo-N-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C34H32ClN5O2/c1-21-29(33(42)38-28-11-7-8-16-36-28)30(31-26(37-21)17-34(2,3)18-27(31)41)25-20-40(19-22-12-14-24(35)15-13-22)39-32(25)23-9-5-4-6-10-23/h4-16,20,30,37H,17-19H2,1-3H3,(H,36,38,42)

InChI Key

CHCYCPQGPFJEAA-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN(N=C3C4=CC=CC=C4)CC5=CC=C(C=C5)Cl)C(=O)NC6=CC=CC=N6

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN(N=C3C4=CC=CC=C4)CC5=CC=C(C=C5)Cl)C(=O)NC6=CC=CC=N6

Origin of Product

United States

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